N-(5-chloropyridin-2-yl)-2-ethoxy-4,5-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-ethoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3S/c1-4-21-13-7-10(2)11(3)8-14(13)22(19,20)18-15-6-5-12(16)9-17-15/h5-9H,4H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLDBIHONPLLMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloropyridin-2-yl)-2-ethoxy-4,5-dimethylbenzenesulfonamide typically involves multiple steps, starting with the chlorination of pyridine to form 5-chloropyridin-2-ol. This intermediate is then reacted with ethyl chloroformate to introduce the ethoxy group. Subsequent sulfonation and methylation steps yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(5-chloropyridin-2-yl)-2-ethoxy-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the compound's functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.
Scientific Research Applications
Chemistry: In chemistry, N-(5-chloropyridin-2-yl)-2-ethoxy-4,5-dimethylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory agent or as a precursor for pharmaceuticals targeting specific diseases.
Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and advanced materials.
Mechanism of Action
The mechanism by which N-(5-chloropyridin-2-yl)-2-ethoxy-4,5-dimethylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Differences :
Implications :
- Steric Hindrance : The 2-ethoxy group in the target compound may create steric clashes in binding pockets compared to the 4-ethoxy isomer.
- Solubility : Polar group placement could modulate hydrophilicity; 2-ethoxy may enhance water solubility relative to 4-ethoxy.
| Compound Name | Substituent Positions (Benzene) | Molecular Weight (Da)* | Key Features |
|---|---|---|---|
| N-(5-Chloropyridin-2-yl)-2-ethoxy-4,5-dimethylbenzenesulfonamide | 2-ethoxy, 4,5-dimethyl | ~364.87 | Enhanced polar accessibility at position 2 |
| N-(5-Chloropyridin-2-yl)-4-ethoxy-2,5-dimethylbenzenesulfonamide | 4-ethoxy, 2,5-dimethyl | ~364.87 | Increased hydrophobicity at position 4 |
*Estimated based on structural formulas; experimental validation required.
Edoxaban: A Complex Anticoagulant Analog
Edoxaban (FDA-approved anticoagulant) shares the N-(5-chloropyridin-2-yl) moiety but incorporates additional pharmacophores: a cyclohexyl group, tetrahydrothiazolo-pyridine, and dimethylcarbamoyl units .
Key Contrasts :
- Pharmacokinetics : The target compound’s simpler structure may favor metabolic stability but lacks edoxaban’s proven anticoagulant efficacy.
- Binding Interactions : Edoxaban’s extended structure enables multi-point binding to Factor Xa, while the target compound’s smaller size limits such interactions.
Mechanistic and Functional Implications
- Target Selectivity : The chloropyridinyl group is critical for π-π stacking in both compounds, but edoxaban’s auxiliary groups enable deeper penetration into Factor Xa’s active site .
- Synthetic Accessibility : The target compound’s simpler structure allows easier synthesis and modification compared to edoxaban, making it a versatile scaffold for SAR studies.
Notes and Limitations
Data Gaps : Experimental data (e.g., IC₅₀, binding constants) for the target compound are absent in the provided evidence; inferences are based on structural analogies.
Positional Isomerism: Minor structural changes (e.g., ethoxy position) can drastically alter bioactivity, warranting further exploration .
Therapeutic Potential: While edoxaban’s clinical success validates the chloropyridinyl-sulfonamide motif, the target compound’s pharmacological profile remains uncharacterized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
